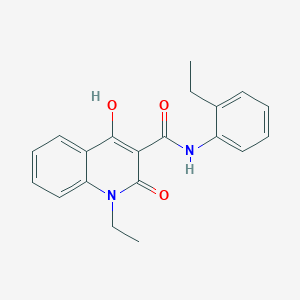

1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Structurally, it features:

- A 4-hydroxy-2-oxo-1,2-dihydroquinoline core.

- An ethyl substituent at the N(1) position.

- A 2-ethylphenyl group attached via a carboxamide linkage at the C(3) position.

This compound’s design aligns with the broader trend in medicinal chemistry of modifying carboxamide substituents to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-3-13-9-5-7-11-15(13)21-19(24)17-18(23)14-10-6-8-12-16(14)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBJTPDCAMJEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions. The general steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Functional Group Introduction: The hydroxy and oxo groups can be introduced via selective oxidation reactions, while the carboxamide group can be formed through amide coupling reactions using reagents like carbodiimides.

Ethylation: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of quinoline-2,4-dione derivatives.

Reduction: Formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activity.

Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, compounds with a quinoline backbone can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the hydroxy and oxo groups can facilitate hydrogen bonding and other interactions with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Carboxamide Side Chain

The carboxamide side chain is a critical determinant of biological activity. Key comparisons include:

Key Trends :

Modifications to the Quinoline Core

Alterations to the core structure significantly impact activity:

Key Trends :

- Methoxy groups on the quinoline core minimally affect activity .

- Heterocyclic replacements (e.g., naphthyridine) often reduce potency, emphasizing the quinoline scaffold’s superiority .

Pharmacological Profiles

Comparative pharmacological data highlight structural optimizations:

Biological Activity

1-Ethyl-N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 319.36 g/mol. The structure features a quinoline core with various substituents that contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of the quinoline scaffold exhibit significant antibacterial properties. In a study evaluating various quinoline derivatives, it was found that some compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 100 µM, indicating potential for further development as antibacterial agents .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | E. coli |

| Compound C | 100 | Pseudomonas aeruginosa |

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored, particularly against HIV. A study synthesized new derivatives based on the 4-hydroxy-2-oxoquinoline structure and assessed their anti-HIV activity. The results showed that while some compounds exhibited integrase inhibitory activity, the majority did not significantly inhibit HIV replication at concentrations below 100 µM .

Table 2: Anti-HIV Activity of Quinoline Derivatives

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound D | 16 ± 6 | Integrase Inhibitor |

| Compound E | >100 | No significant effect |

Anticancer Activity

Quinoline derivatives have been noted for their anticancer properties as well. A recent study evaluated a series of quinoline compounds against various cancer cell lines, including MCF-7 and Panc-1. The most active derivative achieved an IC50 of µM against MCF-7 cells, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .

Table 3: Anticancer Activity Against Different Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | MCF-7 | 1.2 ± 0.2 |

| Compound G | Panc-1 | 1.4 ± 0.2 |

The mechanisms through which these compounds exert their biological effects are varied and include:

- Inhibition of DNA synthesis : Many quinolines interfere with nucleic acid synthesis in bacteria and cancer cells.

- Disruption of cellular processes : Some derivatives induce apoptosis in cancer cells through intrinsic pathways involving caspases and Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving a new quinoline derivative demonstrated reduced infection rates in patients with bacterial infections resistant to conventional antibiotics.

- Case Study on HIV Treatment : In vitro studies showed that certain derivatives could reduce viral load in HIV-infected cells, suggesting potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.